molecular formula C8H10N2O2 B597846 Methyl 2-(5-aminopyridin-2-yl)acetate CAS No. 174891-11-3

Methyl 2-(5-aminopyridin-2-yl)acetate

Cat. No. B597846
M. Wt: 166.18
InChI Key: ASOLLHQOYJTNQS-UHFFFAOYSA-N
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Patent
US09029531B2

Procedure details

The solution of methyl 2-(5-nitropyridin-2-yl)acetate (500 mg, 2.5 mmol) and Pd/C (50 mg) in methanol (20 mL) was stirred under H2 at room temperature for 3 h. Then, the reaction mixture was filtered and evaporated under reduced pressure to get desired product for the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[N:8][CH:9]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)CC(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then, the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=NC1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.